Glucose-6-Phosphate

Description

Centrality of D-Glucose 6-Phosphate in Intermediary Metabolism

D-Glucose 6-phosphate is a key intermediate that connects several major metabolic pathways, ensuring that a cell can adapt to its energetic and biosynthetic needs. nih.gov Once glucose is converted to G6P by the enzyme hexokinase or glucokinase, it is trapped within the cell and committed to one of several fates. libretexts.orgkhanacademy.org This strategic positioning makes G6P a central hub for carbohydrate metabolism. nih.govnih.gov

The primary metabolic routes originating from G6P are:

Glycolysis: When a cell requires energy, G6P is isomerized to fructose (B13574) 6-phosphate and enters the glycolytic pathway. vaia.comtuscany-diet.net This series of reactions ultimately yields pyruvate (B1213749), which can be further metabolized to generate ATP, the main energy currency of the cell. vaia.com

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): If the cell needs to synthesize nucleotides for DNA and RNA or requires reducing power in the form of NADPH for biosynthetic reactions and protection against oxidative stress, G6P is directed into the pentose phosphate pathway. vaia.comtuscany-diet.netwikipedia.org The enzyme glucose-6-phosphate dehydrogenase catalyzes the first committed step of this pathway. tuscany-diet.netrose-hulman.edu

Glycogenesis (Glycogen Synthesis): In times of glucose excess, G6P is converted to glucose-1-phosphate and then to UDP-glucose, the precursor for glycogen (B147801) synthesis. nih.govvaia.com Glycogen serves as a readily mobilizable storage form of glucose, primarily in the liver and muscles. wikipedia.org

Gluconeogenesis: In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining blood glucose homeostasis during periods of fasting. vaia.comwikipedia.org

The allocation of G6P to these different pathways is tightly regulated by the energetic state of the cell, hormonal signals, and the levels of key metabolites. rose-hulman.edu For instance, high levels of ATP inhibit the commitment of G6P to glycolysis, while a high ratio of NADP+ to NADPH stimulates the pentose phosphate pathway. wikipedia.org

Interactive Data Table: Metabolic Fates of D-Glucose 6-Phosphate

| Metabolic Pathway | Key Enzyme | Product(s) | Primary Function |

| Glycolysis | Phosphoglucose (B3042753) isomerase | Fructose 6-phosphate | ATP production, generation of biosynthetic precursors |

| Pentose Phosphate Pathway | This compound dehydrogenase | 6-phosphoglucono-δ-lactone, NADPH, Ribose-5-phosphate (B1218738) | NADPH production for reductive biosynthesis and antioxidant defense, synthesis of nucleotide precursors |

| Glycogenesis | Phosphoglucomutase | Glucose 1-phosphate | Glucose storage as glycogen |

| Gluconeogenesis (in liver) | Glucose-6-phosphatase | Glucose | Maintenance of blood glucose levels |

Historical Context of D-Glucose 6-Phosphate Research

The understanding of D-Glucose 6-phosphate's significance is deeply rooted in the foundational discoveries of carbohydrate metabolism. The early 20th century saw pioneering work by scientists like Gustav Embden and Otto Meyerhof, who unraveled the sequence of reactions in glycolysis, a pathway in which G6P is a key player. ashpublications.org Their research laid the groundwork for understanding how cells derive energy from glucose.

The discovery of G6P itself is often associated with the work of Carl and Gerty Cori, who in the 1930s, made significant contributions to understanding glycogen metabolism. Their research elucidated the cycle of glucose and glycogen in the body, for which they were awarded the Nobel Prize in Physiology or Medicine in 1947.

A crucial breakthrough in understanding the broader role of G6P came with the investigation of a genetic disorder. In the 1950s, the discovery of this compound dehydrogenase (G6PD) deficiency as the cause of hemolytic anemia in certain individuals highlighted the importance of the pentose phosphate pathway. ashpublications.orgnih.govnih.gov This research revealed that the NADPH produced from G6P in this pathway is essential for protecting red blood cells from oxidative damage. ashpublications.org The study of G6PD deficiency became a model for understanding enzyme deficiencies and their clinical consequences. ashpublications.orgnih.gov

The development of radioisotope tracing techniques further illuminated the metabolic fates of G6P. By labeling glucose with radioactive isotopes, researchers could follow its path through the various interconnected metabolic routes, providing quantitative data on the flux of carbon through glycolysis, the pentose phosphate pathway, and glycogen synthesis under different physiological conditions. This has been instrumental in fields like cancer research, where altered glucose metabolism, such as the increased uptake and conversion of glucose to G6P, is a hallmark of many tumors and is exploited in diagnostic imaging techniques like FDG-PET scans. mdpi.com

Propriétés

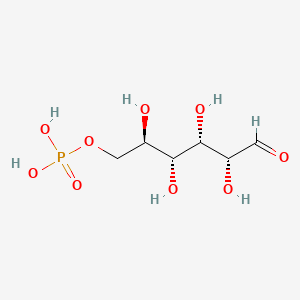

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRROHXSMXFLSN-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889328 | |

| Record name | Glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-73-5 | |

| Record name | Glucose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSE-6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375AW34SQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

D Glucose 6 Phosphate Metabolism: Pathways and Interconnections

Biosynthesis of D-Glucose 6-Phosphate

The generation of D-Glucose 6-phosphate within the cell primarily occurs through two main physiological pathways: the direct phosphorylation of glucose and the breakdown of glycogen (B147801). Additionally, for research and diagnostic purposes, chemoenzymatic methods have been developed for its synthesis.

Phosphorylation of D-Glucose by Hexokinases and Glucokinases

The most direct route to D-Glucose 6-phosphate is the phosphorylation of D-glucose. wikipedia.org This reaction is catalyzed by a class of enzymes known as hexokinases, or in specific tissues like the liver, by glucokinase (also known as hexokinase IV). wikipedia.orgwikipedia.org The process involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group on the sixth carbon of the glucose molecule, yielding D-Glucose 6-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org

This initial phosphorylation step is crucial for several reasons. It effectively traps glucose inside the cell, as the newly added negatively charged phosphate group prevents the molecule from easily crossing the cell membrane. wikipedia.orgecmdb.ca This maintains a low intracellular glucose concentration, facilitating the continued uptake of glucose from the bloodstream down its concentration gradient. libretexts.orgwikipedia.org

Hexokinases I, II, and III have a high affinity (low Km) for glucose and are found in most tissues. wikipedia.orgnih.gov They are allosterically inhibited by their product, D-Glucose 6-phosphate, meaning that when G6P levels are high, the enzyme's activity is reduced. nih.gov In contrast, glucokinase, predominantly found in the liver and pancreatic β-cells, has a lower affinity for glucose (higher Km) and is not inhibited by G6P. wikipedia.orgwikipedia.org This allows the liver to effectively take up and process large amounts of glucose from the blood, for instance, after a carbohydrate-rich meal. nih.gov

Table 1: Comparison of Hexokinase and Glucokinase

| Feature | Hexokinases (I, II, III) | Glucokinase (Hexokinase IV) |

| Location | Most tissues | Primarily liver and pancreatic β-cells |

| Affinity for Glucose | High (Low Km, <0.5 mM) nih.gov | Low (High Km, ~6 mM) nih.gov |

| Vmax | Low | High nih.gov |

| Inhibition by G6P | Yes nih.gov | No wikipedia.orgwikipedia.org |

| Primary Function | Glucose uptake and metabolism in most cells | Glucose clearance from blood after meals, regulation of blood glucose |

D-Glucose 6-Phosphate Generation from Glycogenolysis

D-Glucose 6-phosphate is also a key product of glycogenolysis, the metabolic breakdown of glycogen. wikipedia.org Glycogen, a large, branched polymer of glucose, serves as the primary form of glucose storage in animals, primarily in the liver and muscle cells. wikipedia.org When the body requires energy, glycogen phosphorylase, the key enzyme in glycogenolysis, begins to break down glycogen. wikipedia.org

This enzyme sequentially cleaves the α-1,4-glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose units in the form of D-glucose 1-phosphate. nih.gov Another enzyme, phosphoglucomutase, then catalyzes the isomerization of D-glucose 1-phosphate to D-Glucose 6-phosphate. wikipedia.orgnih.gov This conversion allows the glucose units released from glycogen stores to directly enter the metabolic mainstream. nih.gov In muscle cells, the G6P produced is primarily used for glycolysis to generate ATP for muscle contraction. wikipedia.org In the liver, the phosphate group can be removed from G6P by glucose-6-phosphatase, releasing free glucose into the bloodstream to maintain blood glucose homeostasis. wikipedia.orgnih.gov

Chemoenzymatic Synthetic Approaches to D-Glucose 6-Phosphate for Research

For research applications, D-Glucose 6-phosphate can be synthesized through chemoenzymatic methods. These approaches combine chemical synthesis steps with enzymatic catalysis to achieve high yields and specificity. One common strategy involves the use of kinases, such as hexokinase or glucokinase, to phosphorylate glucose in vitro. frontiersin.orgnih.gov To make this process economically viable for large-scale production, an ATP regeneration system is often coupled to the reaction. frontiersin.orgnih.gov

For example, researchers have successfully used Saccharomyces cerevisiae hexokinase for the phosphorylation reaction, coupled with Pseudomonas aeruginosa polyphosphate kinase 2 for ATP regeneration, using inexpensive polyphosphate as the phosphate donor. frontiersin.orgnih.gov Other approaches involve the regioselective chemical modification of glucose to protect other hydroxyl groups, followed by phosphorylation at the C6 position. researchgate.net These synthetic methods are crucial for producing G6P for use in enzymatic assays, as a substrate in biochemical research, and for studying metabolic pathways. frontiersin.org

D-Glucose 6-Phosphate in Glycolysis

Once formed, D-Glucose 6-phosphate is a primary substrate for glycolysis, the metabolic pathway that breaks down glucose to produce ATP, the main energy currency of the cell. wikipedia.orgwikipedia.org The entry of G6P into glycolysis marks a commitment to energy production or the generation of biosynthetic precursors. nih.gov

Isomerization to D-Fructose 6-Phosphate

The second step of glycolysis involves the reversible isomerization of D-Glucose 6-phosphate to D-Fructose 6-phosphate. nzytech.comontosight.ai This reaction is catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase. nzytech.comwikipedia.org The conversion from an aldose (glucose) to a ketose (fructose) is a critical rearrangement that facilitates the subsequent steps of glycolysis. ontosight.ai

The mechanism involves the opening of the glucose ring structure, followed by an isomerization reaction that proceeds through a cis-enediol intermediate, and finally the formation of the fructose (B13574) ring. wikipedia.org This reaction is readily reversible, and its direction is determined by the relative concentrations of the substrate and product. ontosight.aiwikipedia.org

Downstream Metabolic Flux and Energy Generation

The formation of D-Fructose 6-phosphate is a prelude to a key regulatory and irreversible step in glycolysis: its phosphorylation to fructose 1,6-bisphosphate by the enzyme phosphofructokinase-1 (PFK-1). creative-proteomics.com This step consumes a second molecule of ATP and commits the glucose-derived molecule to the glycolytic pathway. creative-proteomics.com

From this point, the six-carbon fructose 1,6-bisphosphate is cleaved into two three-carbon molecules: glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). creative-proteomics.com DHAP is subsequently isomerized to GAP, meaning that one molecule of glucose ultimately yields two molecules of GAP. frontiersin.org

The remainder of the glycolytic pathway involves a series of reactions that convert each molecule of GAP into pyruvate (B1213749). This "payoff phase" of glycolysis generates a net gain of ATP and NADH. Specifically, for each molecule of glucose that enters glycolysis, the downstream reactions yield:

2 molecules of Pyruvate

A net gain of 2 molecules of ATP (4 produced, 2 consumed in the initial steps) mdpi.com

2 molecules of NADH

The pyruvate and NADH produced can then be further metabolized. In the presence of oxygen (aerobic conditions), pyruvate typically enters the mitochondria to be converted into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating a large amount of ATP through oxidative phosphorylation. nih.govjustintimemedicine.com The NADH produced during glycolysis also shuttles its electrons to the mitochondrial electron transport chain, contributing to ATP synthesis. Under anaerobic conditions, pyruvate can be converted to lactate (B86563) to regenerate NAD+ so that glycolysis can continue to produce ATP. justintimemedicine.com

D-Glucose 6-Phosphate in the Pentose (B10789219) Phosphate Pathway

D-Glucose 6-phosphate (G6P) serves as the crucial entry point for the pentose phosphate pathway (PPP), a fundamental metabolic route that operates alongside glycolysis. wikipedia.orgsigmaaldrich.cn Unlike glycolysis, the primary role of the PPP is not to produce ATP, but rather to generate essential biomolecules for various cellular functions. frontiersin.org The pathway is composed of two distinct phases: the oxidative branch and the non-oxidative branch, both of which take place in the cytosol. frontiersin.orglibretexts.org

Oxidative Branch: NADPH Production and Biosynthetic Precursors

The oxidative phase of the pentose phosphate pathway is an irreversible series of reactions that converts D-glucose 6-phosphate into a five-carbon sugar, ribulose 5-phosphate. libretexts.orgwikipedia.org This process is a major source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) in the cell, a crucial reducing agent for various biosynthetic reactions and for protecting the cell against oxidative damage. wikipedia.orgnih.gov

The initial and rate-limiting step of the entire pathway is the oxidation of D-glucose 6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). frontiersin.orglibretexts.org This reaction is accompanied by the reduction of NADP+ to NADPH. tuscany-diet.net Subsequently, 6-phosphogluconolactonase hydrolyzes the lactone to 6-phosphogluconate. frontiersin.org The final step of the oxidative branch involves the oxidative decarboxylation of 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase, which yields ribulose 5-phosphate, a second molecule of NADPH, and releases carbon dioxide (CO2). libretexts.orgwikipedia.org

The primary products of the oxidative branch are therefore:

NADPH: Essential for reductive biosynthesis, such as fatty acid and steroid synthesis, and for the regeneration of reduced glutathione (B108866), a key antioxidant. frontiersin.orgwikipedia.org

Ribulose 5-phosphate: A precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). wikipedia.orgnih.gov

| Enzyme | Substrate | Product(s) | Cofactor(s) |

| This compound dehydrogenase (G6PD) | D-Glucose 6-phosphate | 6-phosphoglucono-δ-lactone, NADPH | NADP+ |

| 6-Phosphogluconolactonase | 6-phosphoglucono-δ-lactone | 6-Phosphogluconate | H2O |

| 6-Phosphogluconate dehydrogenase | 6-Phosphogluconate | Ribulose 5-phosphate, NADPH, CO2 | NADP+ |

Non-Oxidative Branch: Interconversion of Sugar Phosphates

The non-oxidative branch of the pentose phosphate pathway consists of a series of reversible reactions that interconvert five-carbon sugar phosphates. nih.govnih.gov This phase allows the products of the oxidative branch to be converted into intermediates of glycolysis or gluconeogenesis, namely fructose 6-phosphate and glyceraldehyde 3-phosphate. frontiersin.orgnih.gov

Ribulose 5-phosphate, produced in the oxidative phase, can be isomerized to ribose 5-phosphate by ribose-5-phosphate (B1218738) isomerase, which is required for nucleotide biosynthesis. nih.govsmpdb.ca Alternatively, it can be epimerized to xylulose 5-phosphate by ribulose-phosphate 3-epimerase. smpdb.ca

The enzymes transketolase and transaldolase then catalyze the transfer of two- and three-carbon units, respectively, between the sugar phosphates. nih.gov These reactions allow for the flexible production of different sugar phosphates according to the cell's metabolic needs. For instance, if the cell requires more NADPH than ribose 5-phosphate, the non-oxidative branch can convert the excess ribose 5-phosphate back into glycolytic intermediates, which can then be used to regenerate glucose 6-phosphate for the oxidative phase. nih.gov

Regulation of Carbon Flux through the Pentose Phosphate Pathway

The flow of D-glucose 6-phosphate into the pentose phosphate pathway is tightly regulated to meet the cell's demand for NADPH and biosynthetic precursors. The primary point of regulation is the first enzyme of the oxidative branch, this compound dehydrogenase (G6PD). libretexts.orgyoutube.com

The activity of G6PD is primarily controlled by the cellular ratio of NADP+ to NADPH. wikipedia.org High levels of NADPH act as a competitive inhibitor of G6PD, thus slowing down the pathway when the supply of reducing equivalents is sufficient. tuscany-diet.net Conversely, a high concentration of NADP+, which signifies a need for NADPH, stimulates G6PD activity. tuscany-diet.net This ensures that the production of NADPH is finely tuned to the cell's immediate metabolic requirements.

Furthermore, the expression of the G6PD gene can be regulated by hormones. For example, insulin (B600854) can upregulate the expression of G6PD, particularly in tissues involved in fatty acid synthesis, thereby increasing the flux through the pentose phosphate pathway. youtube.com The intermediate xylulose 5-phosphate has also been implicated in the regulation of gene expression related to glucose metabolism. nih.gov

D-Glucose 6-Phosphate in Glycogen Synthesis and Degradation

D-Glucose 6-phosphate is a central molecule in the synthesis and breakdown of glycogen, the primary storage form of glucose in animals. wikipedia.orgsigmaaldrich.cn It acts as a precursor for glycogen synthesis and plays a key regulatory role in this process.

Role in Glycogenesis: Conversion to D-Glucose 1-Phosphate

When blood glucose levels are high, the body stores excess glucose as glycogen in the liver and muscles. wikipedia.org The first step in this process, known as glycogenesis, is the conversion of D-glucose 6-phosphate to D-glucose 1-phosphate. wikipedia.orgscientificlabs.co.uk This reversible isomerization reaction is catalyzed by the enzyme phosphoglucomutase. wikipedia.orgscientificlabs.co.uk

D-glucose 1-phosphate is then activated to UDP-glucose, the immediate donor of glucose units for glycogen synthesis, in a reaction that consumes UTP. wikipedia.orgwikipedia.org Glycogen synthase then adds these glucose units to a growing glycogen chain. wikipedia.org

Regulatory Influence on Glycogen Synthase Activity

D-Glucose 6-phosphate is a potent allosteric activator of glycogen synthase, the key regulatory enzyme in glycogen synthesis. nih.govresearchgate.net The activity of glycogen synthase is controlled by both covalent modification (phosphorylation and dephosphorylation) and allosteric regulation. nih.govplos.org

Regulatory Influence on Glycogen Phosphorylase Activity

D-glucose 6-phosphate is a significant allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen). diabetesjournals.orgacs.org High concentrations of G6P signal a state of energy surplus within the cell, obviating the need to mobilize stored glucose from glycogen. dntb.gov.ua G6P exerts its regulatory effect by binding to an allosteric site on glycogen phosphorylase, which induces a conformational change that stabilizes the enzyme in its less active, or T-state. acs.orgnih.gov This binding decreases the enzyme's affinity for its substrate, glycogen, thereby slowing the rate of glycogen breakdown. diabetesjournals.org This mechanism is a key part of the feedback loop that governs glycogen metabolism; when G6P levels are high, glycogen synthesis is favored, and its degradation is simultaneously inhibited. diabetesjournals.orgdntb.gov.ua

D-Glucose 6-Phosphate in Gluconeogenesis

Gluconeogenesis is the metabolic pathway for synthesizing glucose from non-carbohydrate precursors, a process critical for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org D-glucose 6-phosphate is the final intermediate in this pathway before the generation of free, transportable glucose. wikipedia.orgdroracle.ai

Hydrolysis by the Glucose-6-Phosphatase System

The terminal reaction of gluconeogenesis is the irreversible hydrolysis of D-glucose 6-phosphate to D-glucose and inorganic phosphate (Pi). wikipedia.orgresearchgate.net This reaction is catalyzed by glucose-6-phosphatase (G6Pase), an enzyme primarily found in gluconeogenic tissues like the liver and kidneys. nih.govbmrservice.comtaylorandfrancis.com

Reaction: D-glucose 6-phosphate + H₂O → D-glucose + Pᵢ

The presence of this enzyme allows these tissues to release newly synthesized glucose into the bloodstream, a function that tissues like skeletal muscle cannot perform as they lack G6Pase. wikipedia.orgwikipedia.org

Endoplasmic Reticulum Localization and Substrate Transport

Unlike the cytosolic enzymes of glycolysis, the glucose-6-phosphatase enzyme is an integral membrane protein anchored within the endoplasmic reticulum (ER), with its active site facing the ER lumen. wikipedia.orgnih.govnih.govresearchgate.net This compartmentalization separates the final step of gluconeogenesis from the initial steps of glycolysis, preventing a futile cycle. This localization necessitates a coordinated multi-protein system to transport substrates and products across the ER membrane. wikipedia.orgnih.govduke.edu

The key components of this system are:

This compound Translocase (G6PT/SLC37A4): This transporter protein moves D-glucose 6-phosphate from the cytosol into the ER lumen. wikipedia.orguniprot.orgmedlineplus.govfrontiersin.org It functions as an antiporter, exchanging G6P for inorganic phosphate. uniprot.orgfrontiersin.org

Glucose-6-Phosphatase Catalytic Subunit (G6PC): This is the enzyme that catalyzes the hydrolysis of G6P within the ER lumen. pnas.orgwikipedia.org

Glucose and Phosphate Transporters: After hydrolysis, separate transporters facilitate the exit of free glucose (e.g., GLUT2) and inorganic phosphate from the ER back into the cytosol, from where glucose can be released from the cell. wikipedia.orgwikipedia.orgnih.gov

This intricate system ensures that hepatic glucose production is tightly controlled. nih.govfrontiersin.org

Other Metabolic Fates of D-Glucose 6-Phosphate

Beyond its central roles, D-glucose 6-phosphate serves as a crucial branch point, feeding into other significant biosynthetic pathways.

Hexosamine Biosynthesis Pathway Linkages

The Hexosamine Biosynthesis Pathway (HBP) utilizes a portion of the cell's glucose flux to produce uridine (B1682114) diphosphate N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgnih.gov This molecule is an essential precursor for the synthesis of glycoproteins, proteoglycans, and glycolipids. The pathway begins with fructose-6-phosphate (B1210287), which is in ready equilibrium with D-glucose 6-phosphate. The first and rate-limiting step is the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgnih.govwikipedia.org By diverting G6P (via fructose-6-phosphate) into the HBP, cells link nutrient availability to the complex processes of protein modification and signaling. frontiersin.orgnih.gov

Contributions to De Novo Lipogenesis

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. allen.inmdpi.com D-glucose 6-phosphate contributes to this process in two fundamental ways:

Provision of Carbon Building Blocks: G6P can enter glycolysis to be converted into pyruvate, which then enters the mitochondria and is converted to acetyl-CoA. allen.innih.gov This acetyl-CoA is the primary two-carbon unit for fatty acid synthesis. allen.innih.gov It is exported from the mitochondria to the cytosol in the form of citrate, where it is cleaved to regenerate cytosolic acetyl-CoA. allen.innih.gov

Supply of Reducing Equivalents: The synthesis of fatty acids is a reductive process that requires a substantial supply of NADPH. droracle.ainih.gov The oxidative branch of the pentose phosphate pathway (PPP), which begins with the dehydrogenation of D-glucose 6-phosphate, is a major source of cytosolic NADPH. droracle.aifrontiersin.orgwikipedia.org Therefore, the flux of G6P through the PPP is directly linked to the cell's capacity for lipogenesis by providing the necessary reducing power. nih.govfrontiersin.org

Interactive Data Table: Key Proteins in D-Glucose 6-Phosphate Metabolism

| Protein Name | Gene Name | Function | Metabolic Pathway |

| Glycogen Phosphorylase | PYGL (liver) | Breaks down glycogen into glucose-1-phosphate; inhibited by G6P. | Glycogenolysis |

| Glucose-6-Phosphatase (Catalytic) | G6PC | Hydrolyzes G6P to glucose and phosphate in the ER lumen. wikipedia.org | Gluconeogenesis, Glycogenolysis |

| This compound Translocase | SLC37A4 | Transports G6P from cytosol into the ER lumen. wikipedia.orgmedlineplus.gov | Gluconeogenesis, Glycogenolysis |

| Glutamine:Fructose-6-Phosphate Amidotransferase | GFPT1 | Catalyzes the first committed step of the HBP. wikipedia.org | Hexosamine Biosynthesis |

| This compound Dehydrogenase | G6PD | Catalyzes the first committed step of the PPP, producing NADPH. | Pentose Phosphate Pathway |

| ATP-Citrate Lyase | ACLY | Generates cytosolic acetyl-CoA for fatty acid synthesis. nih.gov | De Novo Lipogenesis |

Enzymology and Molecular Mechanisms Associated with D Glucose 6 Phosphate

Kinases

Kinases are a class of enzymes that facilitate the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate. wikipedia.org In the context of glucose metabolism, the phosphorylation of glucose to form D-glucose 6-phosphate is a critical, often rate-limiting, step. This reaction is catalyzed by hexokinases and glucokinase, which, despite catalyzing the same fundamental reaction, possess distinct properties and physiological roles. wikipedia.orgmdpi.com The phosphorylation of glucose to G6P effectively traps the sugar within the cell, as the added phosphate group imparts a negative charge that prevents it from easily crossing the cell membrane. wikipedia.org

In mammals, there are four primary isoforms of hexokinase, designated Hexokinase I, II, III, and IV (the last of which is commonly known as glucokinase). mdpi.com Hexokinases I, II, and III are characterized by their high affinity for glucose and are referred to as low-Kₘ isoenzymes. wikipedia.org This high affinity allows them to efficiently phosphorylate glucose even when blood glucose concentrations are low. A key regulatory feature of these isoforms is their potent allosteric inhibition by the reaction product, D-glucose 6-phosphate. wikipedia.org This feedback inhibition ensures that the cell does not phosphorylate more glucose than it can utilize, thus preventing the unnecessary depletion of ATP.

The tissue distribution of these isoforms reflects their specialized metabolic roles:

Hexokinase I is found in nearly all mammalian tissues and is often considered a "housekeeping enzyme" as its activity is generally stable and not subject to significant physiological or hormonal changes. wikipedia.org It is the predominant form in the brain. mdpi.com

Hexokinase II is the principal regulated isoform in insulin-sensitive tissues like skeletal muscle, heart, and adipose tissue. mdpi.comwikipedia.org Its expression can be increased in certain conditions, including many types of cancer. wikipedia.org Like Hexokinase I, it can associate with the outer mitochondrial membrane, providing direct access to newly synthesized ATP. wikipedia.orgresearchgate.net

Hexokinase III is present at lower levels in various tissues, including the lungs and kidneys. mdpi.com It is uniquely subject to substrate inhibition by glucose at physiological concentrations. wikipedia.org

Table 1: Comparison of Hexokinase Isoforms I, II, and III

| Property | Hexokinase I | Hexokinase II | Hexokinase III |

| Kₘ for Glucose | < 0.1 mM | ~ 0.1 mM | ~ 0.05 mM |

| Inhibition by G6P | Strong | Strong | Strong |

| Substrate Inhibition | No | No | Yes (by Glucose) |

| Primary Tissues | Brain, most tissues | Skeletal muscle, heart, adipose tissue | Lungs, kidneys, granulocytes |

| Molecular Weight | ~100 kDa | ~100 kDa | ~100 kDa |

Glucokinase (GK), also known as Hexokinase IV, is a monomeric enzyme that is functionally and structurally distinct from the other hexokinase isoforms. wikipedia.orgwikipedia.org It is primarily expressed in hepatocytes (liver cells) and pancreatic β-cells, where it functions as a crucial glucose sensor. mdpi.comwikipedia.org

Key features that distinguish glucokinase include:

Lower Affinity for Glucose: Glucokinase has a significantly higher Kₘ for glucose (approximately 8-10 mM) compared to other hexokinases. This means it is only substantially active when blood glucose levels are high, such as after a carbohydrate-rich meal. wikipedia.org

Lack of Product Inhibition: Unlike other hexokinases, glucokinase is not inhibited by its product, D-glucose 6-phosphate, at physiological concentrations. wikipedia.orgwikipedia.org This allows the liver to continue processing large amounts of incoming glucose for storage as glycogen (B147801) or for glycolysis, even as G6P levels rise. wikipedia.org

Regulation by Glucokinase Regulatory Protein (GKRP): In the liver, glucokinase activity is regulated by the Glucokinase Regulatory Protein (GKRP). wikipedia.orgfrontiersin.org During periods of low glucose (fasting), GKRP binds to glucokinase and sequesters it in an inactive state within the nucleus. wikipedia.org When glucose levels rise, glucokinase is released from GKRP and moves back into the cytoplasm, where it can phosphorylate glucose. wikipedia.orgfrontiersin.org This process is competitively inhibited by fructose-1-phosphate (B91348) and stimulated by fructose-6-phosphate (B1210287). wikipedia.org

These distinct properties enable glucokinase to play a central role in blood glucose homeostasis. In pancreatic β-cells, its activity as a glucose sensor links changes in blood glucose to the secretion of insulin (B600854). wikipedia.org In the liver, it governs the rate of glucose uptake and its conversion into glycogen and triglycerides for storage. wikipedia.orgfrontiersin.org

Table 2: Comparison of Glucokinase (HK IV) and other Hexokinases (HK I-III)

| Property | Hexokinases I-III | Glucokinase (HK IV) |

| Kₘ for Glucose | Low (< 0.1 mM) | High (~8-10 mM) |

| Kinetics | Michaelis-Menten | Sigmoidal (cooperative) |

| Inhibition by G6P | Yes (allosteric) | No |

| Regulation | Feedback inhibition | Induction by insulin; regulation by GKRP in liver |

| Primary Tissues | Most tissues (brain, muscle, etc.) | Liver, pancreatic β-cells |

| Physiological Role | Glucose utilization for cellular energy | Glucose sensing, regulation of blood glucose |

Dehydrogenases

Glucose-6-phosphate dehydrogenase (G6PD or G6PDH) is a critical cytosolic enzyme that catalyzes the first committed and rate-limiting step of the pentose (B10789219) phosphate pathway (PPP). nzytech.comuniprot.orgnih.gov This pathway is a major source of reducing equivalents in the form of NADPH and is essential for the synthesis of precursors for nucleotides and certain amino acids. mdpi.com The reaction catalyzed by G6PD is the oxidation of D-glucose 6-phosphate to 6-phospho-D-glucono-1,5-lactone, with the concomitant reduction of NADP+ to NADPH. wikipedia.org

The PPP has two main branches: the oxidative phase and the non-oxidative phase. G6PD initiates the oxidative phase, which is responsible for the majority of the cell's NADPH production. nih.gov This NADPH is vital for protecting cells against oxidative damage by maintaining a reduced pool of glutathione (B108866). wikipedia.org It is also crucial for reductive biosynthesis, such as the synthesis of fatty acids and isoprenoids in tissues like the liver, adipose tissue, and mammary glands. wikipedia.organnualreviews.org

The activity of G6PD directly controls the flux of metabolites through the PPP. frontiersin.org Therefore, the regulation of this enzyme is paramount for cellular homeostasis, balancing the need for NADPH and biosynthetic precursors with the demands of glycolysis. frontiersin.org

G6PD exhibits a strong preference for its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+), over nicotinamide adenine dinucleotide (NAD+). nih.gov The enzyme catalyzes the reduction of NADP+ to NADPH as it oxidizes G6P. wikipedia.org While some G6PD isozymes, particularly in certain bacteria, can utilize NAD+, the specificity for NADP+ is a key feature of the enzyme in most organisms, including humans. asm.orgnih.gov

The structural basis for this high specificity lies in the enzyme's active site. The absence of the 2'-phosphate group on the adenosine (B11128) moiety of NAD+ results in a significant decrease in the enzyme's catalytic efficiency. nih.gov Studies on Escherichia coli G6PDH have shown that the kcat/KM for NADP+ is 410 times higher than that for NAD+. nih.govnih.gov This preference is primarily due to a much lower Michaelis constant (KM) for NADP+, indicating a higher binding affinity. nih.gov

The ratio of NADPH to NADP+ within the cytosol is typically high, around 100:1, which would normally inhibit G6PD activity. wikipedia.org However, the cell has mechanisms to overcome this product inhibition, ensuring a continuous supply of NADPH when needed. mdpi.com

The regulation of G6PD is complex, occurring at multiple levels to ensure that the flux through the pentose phosphate pathway matches the metabolic needs of the cell.

Allosteric Regulation:

Substrate Availability: G6PD is stimulated by its substrate, D-glucose 6-phosphate. wikipedia.org

NADPH/NADP+ Ratio: The primary regulatory mechanism is the feedback inhibition by NADPH, which competes with NADP+ for binding to the enzyme. mdpi.com A high NADPH/NADP+ ratio inhibits G6PD activity. Conversely, an increased demand for NADPH for biosynthetic processes leads to a higher NADP+ concentration, which in turn stimulates G6PD. wikipedia.org

Other Allosteric Effectors: In some tissues, oxidized glutathione (GSSG) and AMP have been shown to counteract the inhibition by NADPH. mdpi.com

Post-Translational Modifications:

Acetylation: Acetylation of a conserved lysine (B10760008) residue (Lys403 in humans) inhibits G6PD activity by preventing the formation of active dimers and sterically hindering NADP+ binding. wikipedia.orgnih.gov Deacetylation, mediated by enzymes like SIRT2, activates G6PD in response to oxidative stress. wikipedia.org

Phosphorylation: Tyrosine phosphorylation of G6PD by kinases such as Src can increase its activity and membrane association, playing a role in cellular signaling pathways. ahajournals.org

O-GlcNAcylation: This modification can activate G6PD, enhancing its affinity for NADP+ and promoting the formation of higher-order oligomers, which is important for cell survival under stress conditions. nih.gov

Transcriptional and Post-Transcriptional Regulation:

The expression of the G6PD gene is regulated by various transcription factors, including hypoxia-inducible factor 1 (HIF1) and yin yang 1 (YY1). wikipedia.orgnih.gov

Dietary factors also influence G6PD expression. Carbohydrates tend to increase G6PD activity, while polyunsaturated fatty acids can inhibit its expression. annualreviews.orgresearchgate.net This regulation often occurs at the level of mRNA splicing. annualreviews.orgresearchgate.net

| Regulatory Mechanism | Effector/Modification | Effect on G6PD Activity |

| Allosteric Regulation | D-Glucose 6-phosphate | Stimulation wikipedia.org |

| High NADPH/NADP+ ratio | Inhibition mdpi.com | |

| Low NADPH/NADP+ ratio | Activation wikipedia.org | |

| Post-Translational | Acetylation (on Lys403) | Inhibition wikipedia.orgnih.gov |

| Modifications | Deacetylation (by SIRT2) | Activation wikipedia.org |

| Phosphorylation (by Src) | Activation ahajournals.org | |

| O-GlcNAcylation | Activation nih.gov | |

| Gene Expression | Carbohydrates | Increased expression annualreviews.orgresearchgate.net |

| Polyunsaturated fatty acids | Decreased expression annualreviews.orgresearchgate.net | |

| HIF1, YY1 | Increased transcription wikipedia.orgnih.gov |

Isomerases

Phosphoglucose (B3042753) isomerase (PGI), also known as this compound isomerase (GPI) or phosphohexose isomerase (PHI), is a dimeric enzyme that catalyzes the reversible isomerization of D-glucose 6-phosphate (G6P) to D-fructose 6-phosphate (F6P). proteopedia.orgnih.govwikipedia.org This reaction is a crucial step in both glycolysis and gluconeogenesis, as well as being connected to the pentose phosphate pathway. nih.govwikipedia.org The direction of the reaction is driven by the relative concentrations of the substrate and product. proteopedia.org

The catalytic mechanism involves a three-step process:

Ring Opening: The enzyme binds to the pyranose form of G6P and catalyzes the opening of the ring to form the open-chain aldose. wikipedia.org

Isomerization: An enzymatic acid/base catalysis facilitates the isomerization of the aldose to a ketose through a cis-enediol intermediate. proteopedia.orgwikipedia.org

Ring Closing: The enzyme then facilitates the closure of the ring to form the furanose form of F6P. proteopedia.org

PGI is found in both the cytosol and in plastids in plant cells, encoded by different nuclear genes. mdpi.com The cytosolic form is essential for glycolysis, while the plastidial form is involved in the Calvin-Benson cycle and starch synthesis. nih.gov

Other Key Enzymes and Their Interactions with D-Glucose 6-Phosphate

Besides G6PD and PGI, several other enzymes utilize G6P as a substrate, directing it into different metabolic fates.

Phosphoglucomutase: This enzyme catalyzes the reversible conversion of D-glucose 6-phosphate to D-glucose 1-phosphate. This is a key step in both the synthesis and breakdown of glycogen. When blood glucose levels are high, G6P is converted to glucose 1-phosphate, which is then activated to UDP-glucose for glycogen synthesis. wikipedia.org

Glucose 6-Phosphatase: This enzyme hydrolyzes the phosphate group from D-glucose 6-phosphate, releasing free D-glucose and a phosphate group. wikipedia.org This is the final step of gluconeogenesis and glycogenolysis in the liver and kidneys, allowing glucose to be released into the bloodstream to maintain blood glucose homeostasis. wikipedia.orgwikipedia.org Muscle cells lack this enzyme, and therefore their glycogen stores are used for their own energy needs. wikipedia.org

Glycogen Synthase: While not directly interacting with G6P, the activity of glycogen synthase, the rate-limiting enzyme of glycogenesis, is allosterically activated by D-glucose 6-phosphate. pnas.org This signals that glucose is abundant and should be stored as glycogen.

Regulation of D Glucose 6 Phosphate Homeostasis and Flux

Allosteric Regulation by D-Glucose 6-Phosphate and Other Metabolites

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to fluctuating levels of metabolites. G6P itself is a key allosteric regulator, primarily through feedback inhibition of hexokinase. researchgate.netproteopedia.org This prevents the excessive phosphorylation of glucose when G6P levels are high. proteopedia.org In the reverse reaction, G6P can also act as an allosteric inhibitor of hexokinase. nih.gov

Other crucial enzymes in pathways utilizing G6P are also subject to allosteric control. Phosphofructokinase-1 (PFK-1), a critical regulatory point in glycolysis, is allosterically inhibited by high levels of ATP and citrate, signaling an energy-replete state. vaia.comwikipedia.orglibretexts.org Conversely, AMP and fructose-2,6-bisphosphate act as potent allosteric activators, indicating a need for increased glycolytic flux. vaia.comwikipedia.org The binding of these allosteric effectors induces conformational changes in the enzyme, altering its affinity for its substrates. nih.gov

Glycogen (B147801) phosphorylase, the key enzyme in glycogenolysis, is allosterically activated by AMP and inhibited by ATP and G6P. diabetesjournals.org This ensures that glycogen breakdown is stimulated when energy is low and inhibited when glucose and energy are abundant.

| Enzyme | Allosteric Activators | Allosteric Inhibitors | Metabolic Significance |

|---|---|---|---|

| Hexokinase | - | D-Glucose 6-phosphate | Prevents excessive glucose phosphorylation when G6P is abundant. researchgate.netproteopedia.org |

| Phosphofructokinase-1 (PFK-1) | AMP, Fructose-2,6-bisphosphate | ATP, Citrate, PEP | Integrates signals of cellular energy status and biosynthetic precursors to control glycolytic rate. vaia.comwikipedia.orglibretexts.org |

| Glycogen Phosphorylase | AMP | ATP, D-Glucose 6-phosphate, Glucose | Couples glycogen breakdown to cellular energy demand. diabetesjournals.org |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | NADP+ | NADPH | Regulates the entry of G6P into the pentose (B10789219) phosphate (B84403) pathway based on the demand for NADPH. |

Transcriptional and Translational Control of D-Glucose 6-Phosphate-Related Enzymes

Long-term adaptation of G6P metabolism is achieved through the regulation of the synthesis and degradation of key enzymes. This involves intricate control at the transcriptional and translational levels, often orchestrated by hormonal signals and nutrient-sensing pathways.

Hormonal Regulation (e.g., Insulin (B600854), Glucocorticoids, cAMP)

Hormones play a pivotal role in coordinating metabolic processes across different tissues. Insulin, released in response to high blood glucose, promotes the uptake and utilization of glucose. A key target of insulin signaling is the induction of glucokinase (hexokinase IV) gene expression in the liver. nih.govpnas.orgpnas.org This is primarily mediated through the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). pnas.orgwikipedia.org Insulin also stimulates the synthesis of other glycolytic and lipogenic enzymes.

Conversely, glucagon, secreted during periods of low blood glucose, opposes the actions of insulin. It elevates intracellular cyclic AMP (cAMP) levels, which leads to the repression of glucokinase gene transcription. nih.gov This ensures that the liver switches from glucose consumption to glucose production.

Nutrient-Sensing Pathways and Gene Expression (e.g., ChREBP)

Cells possess sophisticated nutrient-sensing mechanisms that directly link the availability of metabolites to the expression of genes involved in their metabolism. The Carbohydrate Response Element-Binding Protein (ChREBP) is a key transcription factor that is activated in response to high carbohydrate intake. nih.govwikipedia.org Glucose metabolites, such as xylulose-5-phosphate, lead to the dephosphorylation and activation of ChREBP, promoting its translocation to the nucleus. nih.gov Once in the nucleus, ChREBP activates the transcription of genes involved in glycolysis and de novo lipogenesis. nih.govwikipedia.org

Dietary and Environmental Influences on Enzyme Synthesis and Degradation Rates

The composition of the diet and environmental factors can have a profound impact on the expression levels of enzymes involved in G6P metabolism. For instance, a high-carbohydrate diet leads to the induction of enzymes like glucokinase and fatty acid synthase, primarily through the actions of insulin and ChREBP. wikipedia.org Conversely, fasting or a high-fat diet leads to the repression of these enzymes and the induction of enzymes involved in gluconeogenesis and fatty acid oxidation.

Post-Translational Modifications of Key Enzymes (e.g., Phosphorylation, Acetylation, Ubiquitination, O-GlcNAcylation)

Post-translational modifications (PTMs) provide a rapid and reversible mechanism for modulating the activity, stability, and localization of enzymes. Key enzymes in G6P metabolism are subject to a wide array of PTMs.

Phosphorylation: Phosphorylation is a major regulatory mechanism. For example, glycogen synthase and glycogen phosphorylase are reciprocally regulated by phosphorylation, ensuring coordinated control of glycogen synthesis and breakdown. diabetesjournals.org Phosphorylation can also impact the activity of this compound Dehydrogenase (G6PD). mdpi.com

Acetylation: Acetylation and deacetylation of enzymes like G6PD can modulate their activity. mdpi.commdpi.com For instance, deacetylation by SIRT2 has been shown to enhance G6PD function. mdpi.com

Ubiquitination: Ubiquitination targets proteins for degradation by the proteasome, thereby controlling enzyme levels. Phosphofructokinase is a known substrate for ubiquitination, which can influence glycolytic flux. nih.govrupress.org The deubiquitinase USP35 has been shown to regulate the ubiquitination level of PFK-1. physiology.orgresearchgate.net

O-GlcNAcylation: This modification involves the addition of O-linked N-acetylglucosamine to serine and threonine residues and serves as a nutrient sensor. nih.govescholarship.org Many glycolytic enzymes, including hexokinase, PFK1, and G6PD, are subject to O-GlcNAcylation. nih.govescholarship.orgnih.govfrontiersin.org This modification can alter enzyme activity and stability, for instance, O-GlcNAcylation of PFK1 at serine 529 can decrease its activity, diverting this compound into the pentose phosphate pathway. frontiersin.org

| Modification | Enzyme(s) Affected | Effect | Reference |

|---|---|---|---|

| Phosphorylation | Glycogen Synthase, Glycogen Phosphorylase, G6PD | Alters enzyme activity (activation/inhibition) | diabetesjournals.orgmdpi.com |

| Acetylation | G6PD | Modulates enzyme activity | mdpi.commdpi.com |

| Ubiquitination | Phosphofructokinase-1 | Targets enzyme for degradation | nih.govrupress.org |

| O-GlcNAcylation | Hexokinase, PFK1, G6PD, various glycolytic enzymes | Alters enzyme activity, stability, and metabolic flux | nih.govescholarship.orgnih.govfrontiersin.org |

Redox Homeostasis and NADPH Production in Relation to D-Glucose 6-Phosphate Metabolism

The cellular redox state, particularly the ratio of NADP+ to NADPH, is a critical determinant of the metabolic fate of G6P. The pentose phosphate pathway (PPP) is the primary source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. mdpi.comnih.govflashcards.world

The first and rate-limiting step of the PPP is catalyzed by this compound Dehydrogenase (G6PD), which is allosterically activated by its substrate G6P and the availability of NADP+ and inhibited by NADPH. pnas.org Therefore, an increased demand for NADPH, for instance during oxidative stress or rapid cell proliferation, will stimulate the flux of G6P through the PPP. mdpi.comalliedacademies.org This ensures a continuous supply of reducing equivalents to maintain redox balance and support biosynthetic processes. nih.govnih.govfrontiersin.orgresearchgate.net The regulation of G6PD activity is crucial for maintaining cellular redox homeostasis. mdpi.comprinceton.edufrontiersin.org

In some organisms, G6PDH activity is also regulated by redox-sensitive proteins like OpcA, which can enhance or inhibit enzyme activity based on its own oxidation state. pnas.orgresearchgate.netbiorxiv.org This adds another layer of control, directly linking the cellular redox environment to the activity of the PPP.

Signal Transduction Pathways Modulated by or Modulating D-Glucose 6-Phosphate Levels

D-Glucose 6-phosphate (G6P), a central molecule in cellular metabolism, plays a pivotal role in orchestrating various signal transduction pathways. Its intracellular concentration is a key determinant in cellular decisions related to growth, proliferation, stress responses, and survival. The intricate interplay between G6P levels and major signaling cascades highlights its function as more than just a metabolic intermediate, but as a critical signaling hub.

PI3 Kinase/Akt Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. The interaction with G6P metabolism is bidirectional and of significant importance, particularly in cancer biology.

The PI3K/Akt pathway is known to stimulate glucose uptake and glycolysis. nih.gov Activation of this pathway promotes the translocation of glucose transporters, such as GLUT1, to the plasma membrane, thereby increasing the intracellular influx of glucose. nih.gov Subsequently, Akt activation can promote the activity of hexokinase 2 (HK2), the enzyme that phosphorylates glucose to form G6P. nih.gov This not only traps glucose within the cell but also funnels it into various metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). nih.govnih.gov

By increasing the generation of G6P, the PI3K/Akt cascade enhances the metabolic flux into biosynthetic pathways essential for rapidly proliferating cells. researchgate.net G6P serves as the entry point for the PPP, a critical pathway for producing NADPH and the precursors for nucleotide synthesis. researchgate.net The PI3K/Akt pathway further amplifies this by inducing the expression of this compound dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. nih.gov This coordinated regulation ensures that the increased glucose uptake driven by PI3K/Akt signaling is efficiently channeled towards anabolic processes that support cell growth and proliferation. nih.gov

Conversely, the metabolic status of the cell, reflected in part by G6P levels, can influence PI3K/Akt signaling. While the direct sensing of G6P by the PI3K/Akt pathway is less characterized, the downstream effects of G6P metabolism, such as the cellular energy state (ATP:AMP ratio), can modulate upstream regulators of this pathway.

Table 1: Key Proteins in the PI3K/Akt Pathway Influenced by or Influencing D-Glucose 6-Phosphate

| Protein | Function in Pathway | Interaction with G6P Metabolism |

| PI3K | Generates PIP3, leading to Akt activation. | Activated by growth factors, leading to increased glucose uptake and G6P formation. ijbs.com |

| Akt | A central kinase that phosphorylates numerous downstream targets to promote cell survival, growth, and proliferation. | Promotes HK2 activity, increasing G6P production. nih.gov Its activation is supported by the metabolic reprogramming initiated by G6P flux. |

| GLUT1 | Glucose transporter. | Its translocation to the plasma membrane is promoted by Akt, increasing glucose uptake for G6P synthesis. nih.gov |

| HK2 | Phosphorylates glucose to G6P. | Its activity is enhanced by Akt, directly increasing G6P levels. nih.gov |

| G6PD | Rate-limiting enzyme of the Pentose Phosphate Pathway. | Its expression is induced by the PI3K/Akt pathway, driving G6P into the PPP for biosynthesis. nih.gov |

p38 MAP Kinase Pathway Involvement

The p38 mitogen-activated protein kinase (MAPK) pathway is a stress-activated signaling cascade involved in inflammation, apoptosis, and cellular stress responses. The interplay between p38 MAPK and G6P metabolism is complex and context-dependent.

High glucose levels have been shown to activate the p38 MAPK pathway. nih.gov This activation can be mediated by various mechanisms, including hyperosmolarity and the formation of reactive oxygen species (ROS). nih.gov In some cellular contexts, such as vascular smooth muscle cells, moderately high glucose can activate p38 MAPK through a protein kinase C (PKC)-dependent mechanism. nih.gov

Interestingly, p38 MAPK can also influence glucose metabolism. In skeletal muscle, p38 MAPK activation during exercise can stimulate glucose uptake independently of insulin. mdpi.com It achieves this by increasing the expression of glucose transporters, GLUT1 and GLUT4, and by enhancing the activity of PGC1α, a key regulator of mitochondrial biogenesis and oxidative metabolism. mdpi.com This suggests a beneficial role for acute p38 MAPK activation in improving glucose disposal.

However, chronic activation of p38 MAPK, as seen in some disease states, may have detrimental effects on glucose metabolism. For instance, in human endothelial cells, high D-glucose can induce sustained phosphorylation of p38 MAPK, which is linked to apoptosis. diabetesjournals.org This suggests that the duration and context of p38 MAPK activation are critical determinants of its metabolic consequences. Furthermore, some studies indicate that arachidonic acid-induced activation of AMPK, which can inhibit G6PD expression, is dependent on p38 MAPK. nih.gov

AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of metabolic stress, such as a high AMP:ATP ratio. genome.jp It acts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. genome.jp The relationship between AMPK and G6P is intricate, with G6P metabolism influencing AMPK activity and AMPK, in turn, regulating pathways that utilize G6P.

Deprivation of glucose, which leads to a decrease in G6P levels and subsequent ATP production, is a potent activator of AMPK. genome.jp Conversely, high glucose availability and robust G6P metabolism contribute to a higher ATP:AMP ratio, which keeps AMPK in an inactive state. The glucose analog 2-deoxyglucose (2-DG), which is phosphorylated to 2-deoxythis compound (2DG6P) but not further metabolized, can lead to ATP depletion and subsequent AMPK activation in mammalian cells. plos.org However, in yeast, 2-DG has been shown to transiently inactivate the AMPK homolog, Snf1. plos.org

Once activated, AMPK orchestrates a metabolic switch. It promotes ATP-producing processes like fatty acid oxidation and glycolysis while inhibiting energy-consuming pathways such as fatty acid and glycogen synthesis. genome.jp For instance, activation of AMPK can mimic the inhibitory effect of arachidonic acid on the insulin-mediated induction of G6PD, the rate-limiting enzyme of the pentose phosphate pathway which utilizes G6P. nih.gov This suggests that under energy-deprived conditions, AMPK may divert G6P away from anabolic pathways like the PPP.

Furthermore, there is a crosstalk between AMPK and other signaling pathways that are influenced by G6P. For example, metformin, a drug that activates AMPK, can prevent G6P accumulation and subsequent mTOR activation in the heart under high workload. nih.govahajournals.org

Mechanistic Target of Rapamycin (B549165) (mTOR) Activation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. mTOR signaling is highly sensitive to nutrient availability, including glucose. Accumulating evidence points to a critical role for D-Glucose 6-phosphate in the activation of mTOR, particularly mTOR complex 1 (mTORC1).

Studies have demonstrated that glucose is required for the insulin-mediated activation of mTOR. oup.com The key regulatory signal appears to be a glycolytic intermediate, with strong evidence pointing towards G6P. oup.com The use of glucose analogs has provided significant insights. For example, 2-deoxy-D-glucose, which is phosphorylated to 2-deoxy-D-glucose-6-phosphate but not further metabolized, can induce the phosphorylation of the mTORC1 substrate p70S6K, indicating mTOR activation. nih.govoup.com In contrast, glucose analogs that cannot be phosphorylated fail to activate mTOR. oup.com

In the context of the heart, increased workload can lead to an accumulation of G6P, which is associated with mTOR activation. nih.govahajournals.org This load-induced mTOR activation can be prevented by inhibiting mTOR with rapamycin or by activating AMPK with metformin, which can reduce G6P levels. nih.govahajournals.org These findings suggest that G6P acts as a critical signaling molecule that links glucose metabolism to mTOR-dependent regulation of cardiac growth and function. nih.govahajournals.org

While the precise molecular mechanism by which G6P activates mTORC1 is still under investigation, it is clear that the phosphorylation of glucose is a necessary step. oup.com It is hypothesized that G6P or a downstream metabolite signals to the mTORC1 pathway, possibly through mechanisms that are independent of the energy-sensing kinase AMPK. mit.edu

Table 2: Experimental Evidence for G6P-Mediated mTOR Activation

| Experimental Model | Key Findings | Reference(s) |

| Isolated working rat hearts | Glucose is essential for insulin-induced mTOR activation; 2-deoxyglucose (phosphorylated to 2-deoxy-G6P) activates mTOR. | oup.com |

| Ex vivo working rat hearts under high workload | Increased workload leads to G6P accumulation and mTOR activation, which is prevented by rapamycin or metformin. | nih.govahajournals.org |

| Cardiomyocytes | 2-deoxyglucose phosphorylates p70S6K, a downstream target of mTOR. | oup.com |

NF-κB and STAT Signaling Interactions

The nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) families of transcription factors are critical mediators of immune responses, inflammation, cell survival, and proliferation. Emerging evidence suggests a complex interplay between these signaling pathways and G6P metabolism, particularly through the regulation of this compound Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway which consumes G6P.

G6PD activity and the resulting metabolic flux through the PPP are crucial for maintaining cellular redox balance, which can, in turn, influence NF-κB and STAT signaling. For instance, G6PD deficiency can lead to decreased NF-κB activation in virus-infected host cells. mdpi.com This is associated with reduced expression of NF-κB target genes like TNF-α and MX1. mdpi.com This suggests that a functional PPP, initiated by G6P, is required for a robust NF-κB-mediated antiviral response. mdpi.com

Conversely, NF-κB and STAT signaling can directly regulate G6PD expression. In clear cell renal cell carcinoma, it has been shown that NF-κB and STAT3 can synergistically drive the overexpression of G6PD. nih.gov The p65 subunit of NF-κB can directly bind to the G6PD promoter to enhance its transcription. nih.gov Furthermore, there appears to be a positive feedback loop where reactive oxygen species (ROS) can stimulate both the NF-κB and STAT3 pathways, which then upregulate G6PD, likely as a compensatory mechanism to increase NADPH production and counteract oxidative stress. nih.gov In other contexts, activation of NF-κB can lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus to promote G6PD transcription. frontiersin.org

TGF-β Signaling Pathways

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. nih.gov The interaction between TGF-β signaling and G6P metabolism is multifaceted and has significant implications in diseases such as diabetic nephropathy and cancer.

High glucose levels can stimulate the production of TGF-β, and in turn, TGF-β can enhance glucose uptake, creating a positive feedback loop that can contribute to the pathology of diabetic nephropathy. nih.gov The production of TGF-β induced by high glucose appears to be dependent on the hexosamine biosynthetic pathway, which utilizes fructose-6-phosphate (B1210287), an isomer of G6P. nih.gov

Furthermore, there is a connection between TGF-β signaling and the pentose phosphate pathway (PPP), for which G6P is the entry point. In human aortic endothelial cells, a deficiency in this compound Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, can lead to the activation of the TGF-β/NADPH oxidases/ROS signaling pathway. nih.govresearchgate.net This suggests that impaired G6P flux through the PPP can trigger a pro-inflammatory and pro-oxidative state mediated by TGF-β. nih.govresearchgate.net Conversely, inhibitors of the TGF-β receptor have been shown to reduce the oxidative stress associated with G6PD deficiency. nih.gov

In some cellular models, G6PD-deficient mononuclear cells have been observed to have increased expression of TGF-β. mdpi.com This further supports the notion that alterations in G6P metabolism can directly impact the regulation of this critical signaling pathway.

Cellular and Physiological Roles of D Glucose 6 Phosphate

Organ-Specific Metabolic Contributions

The metabolic fate of D-glucose 6-phosphate varies significantly among different tissues, reflecting their specialized functions.

Hepatic D-Glucose 6-Phosphate Metabolism: A Central Hub for Carbohydrate and Lipid Metabolism

The liver plays a central role in maintaining glucose homeostasis, and G6P is at the heart of this regulation. nih.govportlandpress.com Following a meal, when blood glucose levels are high, the liver takes up glucose and phosphorylates it to G6P. This G6P can then be:

Converted to Glycogen (B147801): G6P is a precursor for glycogen synthesis. nih.gov It is isomerized to glucose-1-phosphate, which is then converted to UDP-glucose and incorporated into glycogen chains. nih.gov G6P also acts as an allosteric activator of glycogen synthase, the key enzyme in glycogen synthesis, and an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. nih.govnih.govwikipedia.org This dual regulation ensures that glycogen is synthesized when glucose is abundant.

Metabolized through Glycolysis: G6P can enter the glycolytic pathway to produce pyruvate (B1213749), which can then be oxidized for energy or used as a precursor for other molecules. portlandpress.com

Directed to the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): This pathway generates NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for protecting the cell from oxidative stress. nih.govsketchy.com The PPP also produces ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. sketchy.com

Converted to Free Glucose: During fasting, when blood glucose levels drop, the liver breaks down glycogen (glycogenolysis) to release G6P. britannica.com The enzyme glucose-6-phosphatase, present in the liver, then dephosphorylates G6P, allowing free glucose to be released into the bloodstream to maintain normal blood glucose levels. wikipedia.orgbritannica.comwikipedia.org

A critical aspect of hepatic G6P metabolism is its link to lipid metabolism. When there is an excess of G6P, it can be shunted towards de novo lipogenesis, the synthesis of fatty acids. nih.govportlandpress.com Studies have shown that acute inhibition of the glucose-6-phosphate translocator, which moves G6P into the endoplasmic reticulum for dephosphorylation, leads to a significant increase in hepatic G6P levels and a more than 10-fold increase in de novo lipogenesis, resulting in hepatic steatosis (fatty liver). diabetesjournals.orgnih.govresearchgate.net This highlights the strong interplay between carbohydrate and fat metabolism in the liver, with G6P acting as a key regulatory node. diabetesjournals.orgnih.gov

Table 1: Metabolic Fates of D-Glucose 6-Phosphate in the Liver

| Metabolic Pathway | Key Enzymes | Primary Function |

|---|---|---|

| Glycogen Synthesis | Glycogen Synthase, Phosphoglucomutase | Storage of glucose |

| Glycolysis | Phosphofructokinase, Pyruvate Kinase | Energy production, biosynthetic precursors |

| Pentose Phosphate Pathway | This compound Dehydrogenase | NADPH and ribose-5-phosphate production |

| Gluconeogenesis | Glucose-6-Phosphatase | Release of free glucose into the blood |

| De Novo Lipogenesis | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Synthesis of fatty acids |

Muscle D-Glucose 6-Phosphate Utilization

In skeletal muscle, G6P derived from either blood glucose or the breakdown of stored glycogen serves primarily as a fuel source for energy production during physical activity. wikipedia.orgnih.gov Unlike the liver, muscle cells lack glucose-6-phosphatase, meaning that once glucose is phosphorylated to G6P, it is trapped within the muscle cell and committed to metabolism. wikipedia.orgnih.govyoutube.com

During exercise, glycogenolysis is stimulated, leading to the production of glucose-1-phosphate, which is then converted to G6P by phosphoglucomutase. wikipedia.orgpressbooks.pub This G6P readily enters the glycolytic pathway to generate ATP, providing the necessary energy for muscle contraction. libretexts.org The rate of glycogenolysis and glycolysis is tightly regulated by the energy status of the muscle cell. For instance, ATP and G6P itself can inhibit glycogen phosphorylase, the enzyme that breaks down glycogen, while AMP, an indicator of low energy, activates it. youtube.com

The reliance of muscle on glycogen stores for rapid energy production is crucial. Depletion of muscle glycogen is a significant factor contributing to fatigue during prolonged exercise. nih.gov

Adipocyte D-Glucose 6-Phosphate Dynamics and Redox State

In adipose tissue, G6P metabolism is closely linked to the synthesis of fatty acids and the maintenance of redox balance. tandfonline.comnih.gov The pentose phosphate pathway (PPP) is highly active in adipocytes, utilizing G6P to produce a significant amount of NADPH. sketchy.comnih.gov This NADPH is a critical reducing equivalent for the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids for triglyceride storage.

Furthermore, NADPH produced via the PPP plays a crucial role in the adipocyte's redox state. tandfonline.com It is essential for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a major antioxidant that protects the cell from damage by reactive oxygen species (ROS). tandfonline.com In the context of obesity, there is evidence that the expression and activity of this compound dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, are increased in adipose tissue. tandfonline.comnih.gov This can lead to increased ROS generation by NADPH oxidase, contributing to the chronic inflammation and insulin (B600854) resistance associated with obesity. tandfonline.comnih.gov

Erythrocyte D-Glucose 6-Phosphate and Oxidative Defense

Red blood cells (erythrocytes) are particularly vulnerable to oxidative damage due to their constant exposure to high concentrations of oxygen and their inability to synthesize new proteins. nih.gov The primary defense mechanism against oxidative stress in erythrocytes relies on the pentose phosphate pathway (PPP), which is their only source of NADPH. wikipedia.orgresearchgate.net

G6P is the substrate for this compound dehydrogenase (G6PD), the first and rate-limiting enzyme of the PPP. libretexts.orgtandfonline.com The NADPH produced by the PPP is crucial for maintaining a high level of reduced glutathione (GSH), which is used by glutathione peroxidase to neutralize harmful reactive oxygen species. researchgate.netredalyc.org

A deficiency in G6PD is the most common human enzyme deficiency, affecting millions of people worldwide. wikipedia.orgtandfonline.com This genetic disorder leads to a reduced ability of erythrocytes to produce NADPH, making them highly susceptible to oxidative damage. nih.govmedlineplus.govhopkinsmedicine.org This can result in hemolytic anemia, a condition where red blood cells are destroyed faster than they can be replaced, leading to symptoms like jaundice, fatigue, and dark urine. wikipedia.orgmedlineplus.gov Certain drugs, infections, or the consumption of fava beans can trigger a hemolytic crisis in individuals with G6PD deficiency by increasing oxidative stress. nih.govmedlineplus.gov

Table 2: Research Findings on G6PD Deficiency and Oxidative Stress

| Finding | Consequence | Reference |

|---|---|---|

| G6PD deficiency is an X-linked recessive disorder. | More common in males. | wikipedia.org |

| Reduced G6PD activity leads to decreased NADPH production. | Impaired ability to regenerate reduced glutathione (GSH). | researchgate.net |

| Increased susceptibility to oxidative damage. | Premature destruction of red blood cells (hemolysis). | nih.govmedlineplus.gov |

| Triggers for hemolytic crisis include certain drugs, infections, and fava beans. | Acute episodes of hemolytic anemia. | nih.govwikipedia.orgmedlineplus.gov |

Pancreatic Islet Cell Glucose Sensing

In the beta-cells of the pancreatic islets, G6P plays a central role in glucose-stimulated insulin secretion. diabetesjournals.orgresearchgate.net Glucose enters the beta-cell via glucose transporters and is phosphorylated to G6P by the enzyme glucokinase. researchgate.netnih.govjst.go.jp Glucokinase has a relatively low affinity for glucose, which allows it to function as a glucose sensor, meaning the rate of G6P formation is proportional to the blood glucose concentration within the physiological range. nih.govfrontiersin.org

The G6P produced then enters glycolysis, leading to an increase in the ATP/ADP ratio within the cell. diabetesjournals.org This change in the energy state of the cell closes ATP-sensitive potassium channels, leading to depolarization of the cell membrane and the influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. nih.gov Therefore, the generation of G6P is the rate-limiting and critical first step in the cascade of events that leads to insulin secretion in response to high blood glucose. diabetesjournals.orgnih.gov Studies have shown that reduced expression of glucose transporters and consequently lower G6P levels can lead to impaired glucose-stimulated insulin secretion. mdpi.com

Myocardial D-Glucose 6-Phosphate Accumulation and Protein Synthesis

In the heart muscle (myocardium), G6P metabolism is primarily geared towards energy production to fuel continuous contraction. However, under certain pathological conditions, such as cardiac hypertrophy (the thickening of the heart muscle), there can be an accumulation of G6P. ahajournals.orgahajournals.org This accumulation has been linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis. ahajournals.orgahajournals.orgoup.com

Research suggests that an increased workload on the heart can lead to a mismatch between glucose uptake and its oxidation, resulting in the buildup of G6P. ahajournals.orgahajournals.org This elevated G6P level can then activate mTOR, which in turn promotes protein synthesis, contributing to the hypertrophic growth of cardiomyocytes. ahajournals.orgnih.gov This link between G6P accumulation and mTOR activation highlights a mechanism by which metabolic changes can directly influence cellular growth processes in the heart. ahajournals.orgoup.com

D-Glucose 6-Phosphate in Cellular Growth, Proliferation, and Differentiation

D-glucose 6-phosphate is a critical regulator of cell growth, proliferation, and differentiation. Its metabolism through the pentose phosphate pathway (PPP) is a key source of NADPH and the precursors for nucleotide and lipid biosynthesis, all of which are essential for rapidly dividing cells. spandidos-publications.comnih.govmdpi.com